C.I.Acid Blue 184
Description
C.I. Acid Blue 182 (CAS 12219-26-0) is a synthetic anthraquinone-based acid dye containing sulfonic acid groups, which confer water solubility and ionic bonding affinity for proteinaceous and polyamide substrates such as wool, silk, and nylon . Its molecular formula is C₂₃H₁₇N₃O₉S₂·2Na, with sulfonic acid groups enhancing solubility in aqueous solutions . The dye is valued for its vibrant blue hue, lightfastness (resistance to UV degradation), and washfastness (durability under laundering) .
Properties
CAS No. |
12219-27-1 |
|---|---|
Molecular Formula |
C6H6O2S |
Synonyms |
C.I.Acid Blue 184 |
Origin of Product |
United States |
Chemical Reactions Analysis
Degradation Pathways
Azo dyes undergo degradation via oxidative, reductive, or photocatalytic mechanisms. While no direct studies on Acid Blue 184 are available, analogous systems provide insights:
Photocatalytic Degradation
-
Acid Blue 113 and Acid Red 88 degrade under UV-C/TiO₂ systems, with efficiency influenced by pH, catalyst dose, and dye concentration .
Table 1: Photocatalytic Degradation Parameters for Analogous Dyes
| Dye | Catalyst | pH | Time (min) | Efficiency (%) | Key Intermediates |
|---|---|---|---|---|---|
| Acid Blue 113 | TiO₂ | 3.0 | 90 | 92.6 | Sulfonated aromatics |
| Acid Red 88 | TiO₂ | 3.0 | 90 | 97.6 | Phenolic compounds |
| Methylene Blue | ZnO/UV | 7.0 | 120 | 98.0 | CO₂, H₂O, NH₄⁺, SO₄²⁻ |
Reductive Cleavage
Azo bonds (–N=N–) are susceptible to reduction:
-
C.I. Direct Blue 218 undergoes microbial reduction, splitting into benzidine derivatives and sulfonated aromatics .
-
Methylene Blue breaks into phenothiazine derivatives and smaller inorganic ions under reductive conditions .
Interactions with Metal Ions
Metal-complex azo dyes exhibit ion-dependent stability:
-
Acid Red 184 : Copper ions shift color to blue; iron ions produce light blue .
-
Coomassie Brilliant Blue : Electrostatic interactions with proteins stabilize the anionic form, enabling applications in assays .
Table 2: Metal Ion Effects on Dye Stability
Environmental and Toxicological Reactivity
-
C.I. Direct Blue 218 shows carcinogenic potential in rodents, linked to benzidine derivatives formed during degradation .
-
Methylene Blue degrades into non-toxic CO₂ and H₂O under advanced oxidation but forms intermediate phenols and amines .
Challenges and Research Gaps
-
No direct studies on Acid Blue 184’s degradation kinetics or intermediates were found in the provided sources.
-
Future work should prioritize:
-
Mechanistic Studies : Elucidate degradation pathways using LC-MS/GC-MS.
-
Ecotoxicology : Assess metabolite toxicity via bioassays.
-
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Acid Blue 182 belongs to the anthraquinone acid dye class. Key analogues include:
Performance and Industrial Relevance
- C.I. Acid Blue 182 vs. Acid Blue 183: Both are sulfonated acid dyes, but Acid Blue 182 is anthraquinone-derived, whereas Acid Blue 183 (Cibalan Brilliant Blue GL) may belong to the azo class, offering distinct color profiles . Acid Blue 182 is preferred for protein fibers, while Acid Blue 183 is used in milling processes for blended fabrics .
C.I. Acid Blue 182 vs. Reactive Blue 21 :
Reactive Blue 21 forms covalent bonds with cellulose, ensuring superior washfastness on cotton, whereas Acid Blue 182’s ionic bonding limits its use to animal fibers . Reactive dyes require alkaline conditions, complicating their application compared to acid dyes .
Research Findings and Data Gaps
- Efficiency : Acid Blue 182 achieves >90% exhaustion on wool at pH 3–4, outperforming Acid Blue 183 on nylon .
- Toxicity: Limited ecotoxicological data exist for Acid Blue 182, though anthraquinone dyes generally show lower mutagenicity than azo dyes .
- Innovation: Research focuses on biodegradable variants of anthraquinone dyes to mitigate environmental impact .
Q & A
Q. How can researchers determine the molecular structure of C.I. Acid Blue 184 using spectroscopic techniques?
- Methodological Answer : Begin with UV-Vis spectroscopy to identify characteristic absorption bands of the phthalocyanine core (e.g., Q-band near 600–700 nm). Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) in deuterated solvents (e.g., DMSO-d₆) to resolve substituent patterns and confirm aromatic protons. Complement with high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) .
Q. What experimental approaches are recommended for assessing the purity of C.I. Acid Blue 184?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column and a mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Monitor elution at λ = 610–620 nm (phthalocyanine-specific absorbance). Validate purity via elemental analysis (C, H, N, S) to confirm stoichiometry and thin-layer chromatography (TLC) with multiple solvent systems (e.g., chloroform:methanol 9:1) to detect impurities. Report relative standard deviations (RSD) for triplicate measurements .
Q. How can solubility profiles of C.I. Acid Blue 184 in different solvents be systematically evaluated?
- Methodological Answer : Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) under controlled temperature (25°C ± 0.5°C). Shake for 24 hours, filter through 0.45 μm membranes, and quantify dissolved dye via UV-Vis calibration curves. Calculate solubility parameters (Hansen solubility parameters) to correlate with solvent polarity. Include reproducibility tests and account for solvent viscosity effects on dissolution kinetics .
Q. What standardized protocols exist for quantifying C.I. Acid Blue 184 in aqueous solutions?
- Methodological Answer : Use spectrophotometric methods with a pre-validated calibration curve (λ = 610–620 nm; linear range: 0.1–10 μg/mL). For complex matrices (e.g., biological/environmental samples), apply solid-phase extraction (SPE) with C18 cartridges, followed by HPLC-UV or LC-MS/MS. Validate recovery rates (>85%) and limit of detection (LOD < 0.05 μg/mL) via spike-and-recovery experiments .
Advanced Research Questions
Q. How can contradictory photostability data for C.I. Acid Blue 184 across studies be resolved?
- Methodological Answer : Replicate experiments under standardized light sources (e.g., Xenon arc lamp, 1.5 W/m² at 340 nm) and controlled humidity/temperature. Compare degradation kinetics (zero-/first-order models) and use actinometry to calibrate light intensity. Analyze degradation products via LC-MS to identify pathways (e.g., demetallation vs. ring oxidation). Cross-reference with literature to isolate variables (e.g., pH, oxygen levels) .
Q. What strategies optimize the synthesis yield of C.I. Acid Blue 184 while minimizing byproducts?
- Methodological Answer : Design a fractional factorial experiment to test variables: reaction temperature (80–120°C), sulfonation time (4–12 hours), and catalyst concentration (0.5–2.0 mol%). Characterize intermediates via in-situ FTIR to monitor sulfonic acid group incorporation. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with scale-up trials (10x batch size) and report mass balance .
Q. How can computational modeling predict the aggregation behavior of C.I. Acid Blue 184 in aqueous environments?
- Methodological Answer : Perform molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model dimerization/stacking interactions. Calculate Gibbs free energy (ΔG) of aggregation using umbrella sampling. Validate with experimental dynamic light scattering (DLS) for hydrodynamic radius and UV-Vis hypsochromic shifts (H-aggregation). Correlate with solvent dielectric constants and ionic strength effects .
Q. What methodologies assess the environmental impact of C.I. Acid Blue 184 degradation products?
- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity, ISO 6341) for major degradation products (e.g., sulfonated aromatic amines). Use LC-MS to quantify bioaccumulation factors (BCF) in model organisms. Perform QSAR modeling to predict persistence (e.g., BIOWIN models) and prioritize compounds for regulatory assessment. Include positive/negative controls and statistical validation (p < 0.05) .
Q. How do substrate interactions influence the dyeing efficiency of C.I. Acid Blue 184 on protein fibers?
- Methodological Answer : Design adsorption isotherm experiments (Langmuir/Freundlich models) at varying pH (2–10) and ionic strengths. Use FTIR-ATR to study dye-fiber hydrogen bonding and zeta potential measurements to assess electrostatic interactions. Compare with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate via wash-fastness tests (ISO 105-C06) and color strength (K/S values) .
Q. What advanced techniques elucidate the electrochemical behavior of C.I. Acid Blue 184 in energy storage applications?
- Methodological Answer :
Perform cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 1 M LiPF₆ in EC/DMC) to identify redox peaks. Use in-situ Raman spectroscopy to track structural changes during charge/discharge. Analyze charge transfer resistance (EIS) and correlate with density functional theory (DFT) calculations of frontier molecular orbitals. Compare with reference electrodes (e.g., Ag/AgCl) and report overpotentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
